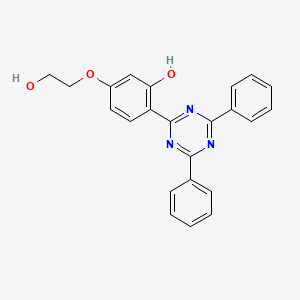
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-(2-hydroxyethoxy)cyclohexa-2,4-dien-1-one
Cat. No. B8506084
M. Wt: 385.4 g/mol
InChI Key: DQUGQTFARHTZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06500887B1
Procedure details


To the thus-obtained 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-s-triazine (17.0 g, 0.05 mol) were added 2-bromoethanol (94.8 g, 0.75 mol) and dimethylformamide, and then a 48% NaOH aqueous solution (29.2 g, NaOH: 0.35 mol) was added dropwise to the mixture at 85° C. The resultant mixture was allowed to react for 10 hours at 85° C. and then cooled, followed by neutralization with concentrated hydrochloric acid. The resultant precipitate was collected through filtration, followed by washing with water and drying, yielding 2-hydroxy-4-(2-hydroxyethyloxy)phenyl-4,6-diphenyl-s-triazine (hereinafter referred to as “HETr”) (15.4 g, 80% yield). To the thus-obtained HETr (15 g, 0.039 mol) were added methacrylic acid (10 g, 0.116 mol), xylene, and p-toluenesulfonic acid (0.6 g), and then the mixture was refluxed at 140° C. for 10 hours. The resultant mixture was washed with water, followed by recrystallization from a solvent mixture of xylene/methanol (1/1), yielding a white solid product having a melting point of 195° C. (15.0 g, 85% yield).




[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:9]1[N:14]=[C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:12]=[C:11]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[N:10]=1.Br[CH2:28][CH2:29][OH:30].[OH-].[Na+].Cl>CN(C)C=O>[OH:1][C:2]1[CH:7]=[C:6]([O:8][CH2:28][CH2:29][OH:30])[CH:5]=[CH:4][C:3]=1[C:9]1[N:10]=[C:11]([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:12]=[C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:14]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=CC(=C1)O)C1=NC(=NC(=N1)C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
94.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
29.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react for 10 hours at 85° C.
|
|
Duration
|
10 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant precipitate was collected through filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=CC(=C1)OCCO)C1=NC(=NC(=N1)C1=CC=CC=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
